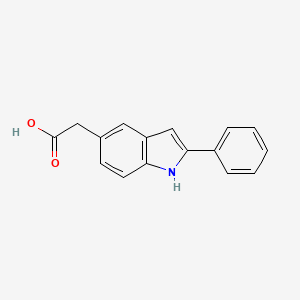

2-(2-Phenyl-1H-indol-5-yl)acetic acid

Description

Structure

3D Structure

Properties

CAS No. |

62663-33-6 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

2-(2-phenyl-1H-indol-5-yl)acetic acid |

InChI |

InChI=1S/C16H13NO2/c18-16(19)9-11-6-7-14-13(8-11)10-15(17-14)12-4-2-1-3-5-12/h1-8,10,17H,9H2,(H,18,19) |

InChI Key |

GYAMYUHLMICRFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)CC(=O)O |

Origin of Product |

United States |

The Indole Scaffold in Academic Chemical and Biological Research

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry and drug discovery, often referred to as a "privileged structure." ijrpr.commdpi.com This designation stems from its ability to interact with multiple biological receptors and enzymes with high affinity, and its presence in a vast number of natural products and synthetic pharmaceuticals. ijrpr.commdpi.commdpi.com

The structural versatility of the indole ring system, with its ability to participate in various chemical reactions, allows for the synthesis of a diverse library of derivatives. mdpi.com Researchers can modify the scaffold at several positions to fine-tune the molecule's steric, electronic, and lipophilic properties, thereby optimizing its biological activity. mdpi.com This adaptability has made indole-based compounds central to the development of therapeutic agents across numerous disease areas, including cancer, infectious diseases, inflammation, and neurological disorders. ijrpr.commdpi.comnih.gov

The key attributes of the indole scaffold that contribute to its prevalence in research include:

Structural Rigidity: The planar, bicyclic nature of the indole ring provides a rigid framework that can orient substituents in a well-defined three-dimensional space for optimal interaction with biological targets.

Hydrogen Bonding Capability: The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, while the aromatic system can participate in π-π stacking and hydrophobic interactions.

Bioisosteric Replacement: The indole nucleus can serve as a bioisostere for other aromatic systems, such as naphthalene or even a substituted benzene ring, aiding in the optimization of lead compounds in drug discovery. mdpi.com

These features have cemented the indole scaffold's role as a vital component in the design of novel bioactive molecules. aip.org

Overview of Indole Acetic Acid Derivatives As Research Compounds

Indole (B1671886) acetic acid (IAA) and its derivatives are a significant subclass of indole-containing compounds that have been the subject of extensive scientific investigation. The most famous member, Indole-3-acetic acid, is a primary phytohormone of the auxin class, crucial for regulating plant growth and development. wikipedia.orgbiologydiscussion.com Research into IAA has elucidated its role in processes like cell elongation and division. wikipedia.orguscnk.com

Beyond plant biology, the indole acetic acid framework serves as a versatile template for synthesizing new compounds with potential therapeutic applications. researchgate.net By modifying the core structure—altering the position of the acetic acid group or adding various substituents to the indole ring—chemists have developed numerous derivatives. For instance, the reaction of indole-3-acetic acid with thionyl chloride produces an acetyl chloride intermediate, which can then be reacted with various anilines to create a range of amide derivatives. eurjchem.com Similarly, esterification of the acid followed by reaction with hydrazine hydrate yields an acid hydrazide, a key intermediate for synthesizing hydrazones and pyridazinone derivatives. researchgate.net

Recent research has focused on synthesizing novel indole acetic acid derivatives to explore their biological activities. For example, a series of indole acetic acid sulfonate derivatives were synthesized and evaluated for their inhibitory potential against ectonucleotidases, enzymes implicated in tumor progression. nih.gov These studies highlight the ongoing effort to use the indole acetic acid scaffold to develop new chemical probes and potential therapeutic leads.

Table 1: Examples of Indole Acetic Acid Derivatives and Their Research Context

| Compound Name | Research Area | Key Findings |

|---|---|---|

| Indole-3-acetic acid (IAA) | Plant Physiology | Primary natural auxin, regulates cell growth and division. wikipedia.orgbiologydiscussion.com |

| Indole-3-butyric acid (IBA) | Horticulture, Plant Biology | Synthetic auxin analog used to promote root formation. uscnk.comacs.org |

| 1-Naphthaleneacetic acid (NAA) | Horticulture | A synthetic auxin analog, metabolically more stable than IAA. uscnk.comacs.org |

| Indole-3-acetic acid sulfonate derivatives | Medicinal Chemistry | Investigated as inhibitors of ectonucleotidases for potential cancer therapy applications. nih.gov |

Significance of the 2 Phenyl 1h Indol 5 Yl Acetic Acid Moiety in Contemporary Research

The specific structural motif of 2-(2-Phenyl-1H-indol-5-yl)acetic acid, which combines a 2-phenylindole (B188600) core with an acetic acid group at the 5-position, is of significant interest in medicinal chemistry. The 2-phenylindole scaffold itself is a crucial pharmacophore found in various biologically active compounds. Derivatives of 2-phenylindole have been investigated for a wide range of potential therapeutic applications, demonstrating anti-proliferative, anti-inflammatory, and antimicrobial properties.

The introduction of a phenyl group at the C-2 position of the indole (B1671886) ring significantly influences the molecule's electronic properties and steric profile. This substitution is known to be a key factor in the biological activity of many indole derivatives. For example, studies have shown that 2-phenylindole derivatives can act as inhibitors of tubulin polymerization, a mechanism relevant to cancer research.

While specific research on this compound is not extensively documented in readily available literature, the synthesis of structurally related compounds has been reported. For instance, the synthesis of 2-(2-(5-chloro-1H-indol-2-yl) phenyl) acetic acid has been achieved through a multi-step process involving Friedel-Crafts cyclization followed by hydrolysis. researchgate.net This suggests that synthetic routes to the 2-phenyl-1H-indol-5-yl acetic acid moiety are feasible. The combination of the proven biological relevance of the 2-phenylindole core with the acidic functional group, which can modulate solubility and act as a handle for further derivatization, makes this moiety a promising target for future research and development in areas like anti-inflammatory and anti-cancer drug discovery.

Historical Context of Indole Acetic Acid Derivatives in Scientific Inquiry

Elucidation of Structural Determinants for Biological Effects

SAR studies systematically alter different parts of the 2-(2-Phenyl-1H-indol-5-yl)acetic acid scaffold to observe the resulting changes in biological activity. This approach has identified three critical regions for modification: the phenyl ring at the 2-position, the acetic acid side chain at the 5-position, and the nitrogen atom of the indole ring.

The phenyl group at the 2-position of the indole core is a primary site for modification, and substitutions on this ring significantly modulate the biological profile of the compounds. Research has shown that both the electronic nature and the position of the substituent are critical determinants of activity.

For instance, in the context of antioxidant activity, the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), on the phenyl ring has been found to increase the compound's potency. Conversely, in the development of antitubercular agents, hydroxyl substitutions on the phenyl ring were generally more potent than the corresponding methoxy substitutions. For example, a 2-phenylindole (B188600) derivative with a hydroxyl group showed a minimum inhibitory concentration (MIC) of 2 µg/mL against Mycobacterium tuberculosis, whereas its methoxy-substituted counterpart had an MIC of 4 µg/mL.

Similarly, in the pursuit of anti-inflammatory agents targeting cyclooxygenase (COX) enzymes, substituting the phenyl ring at the para-position with a methylsulfonyl (SO₂CH₃) group has been shown to increase selectivity for the COX-2 enzyme. This modification allows for enhanced interaction with a hydrophobic pocket in the COX-2 active site.

Table 1: Effect of Phenyl Ring Substitution on Antitubercular Activity

| Compound ID | Substitution on Phenyl Ring (at C-2 of indole) | Activity (MIC against Mtb in µg/mL) | Reference |

|---|---|---|---|

| Compound A | -OH (hydroxyl) | 2 | |

| Compound B | -OCH₃ (methoxy) | 4 | |

| Compound C | -OH (hydroxyl) | 4 | |

| Compound D | -OCH₃ (methoxy) | 16 |

The acetic acid moiety (-CH₂COOH) at the 5-position of the indole ring is crucial for the molecule's interaction with various biological targets. This acidic group can participate in key electrostatic interactions, such as forming hydrogen bonds with amino acid residues in an enzyme's active site.

Studies on related indole derivatives have demonstrated the importance of this acidic center. For example, in the context of aldose reductase inhibitors, the positioning of the acetic acid side chain significantly impacts inhibitory efficacy, with 1-indole acetic acid derivatives showing stronger electrostatic interactions with the enzyme-NADP⁺ complex than 3-indole acetic acid derivatives.

Modifications to this side chain have been explored to enhance potency and alter the mode of action. Replacing the carboxylic acid with other functional groups like carboxamides or sulfonates can lead to different binding profiles and biological activities. For instance, the replacement of the acidic moiety in indomethacin (B1671933) analogs with arylhydrazone derivatives at the 3-position resulted in compounds with dual antimicrobial and anti-inflammatory activity. The flexibility and hydrogen-bonding capacity of the acetic acid side chain are thus critical parameters in the design of potent ligands.

Substitution at the N-1 position of the indole ring provides another avenue to fine-tune the biological activity of 2-phenylindole derivatives. The introduction of various substituents at this position can alter the molecule's lipophilicity, steric profile, and electronic properties, thereby influencing its interaction with target proteins.

Research into antitubercular agents revealed that substituting the indole nitrogen can have a profound effect on activity. A study systematically replaced the hydrogen at the N-1 position with methyl, isopropyl, and phenyl groups. Surprisingly, the introduction of a bulky aromatic group (phenyl) resulted in a highly potent compound with an MIC of 2 µg/mL against M. tuberculosis, significantly more active than the unsubstituted (N-H) or smaller alkyl-substituted derivatives.

In a different study focusing on antioxidant properties of indole-2-carboxamides, N-substitution with benzyl (B1604629) and p-fluorobenzyl groups was found to increase the inhibition of lipid peroxidation compared to the unsubstituted congener. This suggests that N-substituents can engage in additional beneficial interactions with the biological target or improve the compound's pharmacokinetic properties.

Table 2: Influence of Indole N-1 Substitution on Antitubercular Activity

| Compound ID | Substitution at Indole N-1 Position | Activity (MIC against Mtb in µg/mL) | Reference |

|---|---|---|---|

| Compound E | -H | 32 | |

| Compound F | -CH₃ (methyl) | >32 | |

| Compound G | -CH(CH₃)₂ (isopropyl) | 16 | |

| Compound H | -C₆H₅ (phenyl) | 2 |

Computational Approaches in SAR Analysis

To rationalize the experimental SAR data and guide the design of new, more potent analogs, computational chemistry techniques are widely employed. These methods provide insights into the molecular interactions governing biological activity and help predict the potency of novel structures before their synthesis.

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For 2-phenylindole derivatives, QSAR studies have been performed to identify the key molecular descriptors responsible for their anticancer activity.

These studies typically involve calculating a wide range of molecular descriptors, which quantify various aspects of the molecules' physicochemical properties. Using statistical techniques like Genetic Algorithm-Multiple Linear Regression (GA-MLR) and non-linear methods like Back-Propagation Artificial Neural Networks (BP-ANN), models are built to predict the anticancer activity (expressed as pIC₅₀). The results from such models indicate that the 3D molecular geometry and the electronegativity of the derivatives play a crucial role in their activity. These findings are vital for the in-silico design of new 2-phenylindole derivatives with potentially enhanced anticancer potency.

Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target.

For indole-based compounds, pharmacophore models can be generated based on a set of active molecules. These models identify the key chemical features, such as hydrogen bond donors, hydrophobic centers, and aromatic rings, and their specific spatial arrangement required for activity. For instance, a pharmacophore model for a series of indole acetic acid sulfonate derivatives identified the indole ring, carboxamide group, and sulfonate group as the primary pharmacophoric core responsible for inhibitory activity.

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds to identify novel molecules that match the pharmacophore features. These "hits" can then be synthesized and tested, accelerating the discovery of new lead compounds with desired biological activities.

Rational Design of Novel Indole Acetic Acid Derivatives

The indole ring system is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. rsc.orgresearchgate.net The 2-phenylindole motif, in particular, has been the subject of extensive investigation, leading to the development of compounds with diverse therapeutic applications, including anti-inflammatory and anticancer activities. nih.gov The rational design of derivatives of this compound leverages this privileged scaffold to create novel therapeutic agents.

Scaffold hopping is a computational or experimental strategy that aims to identify isofunctional molecular structures with significantly different molecular backbones. This approach is particularly useful for generating novel intellectual property, improving physicochemical properties, or overcoming undesirable pharmacokinetic profiles of a lead compound. In the context of indole derivatives, scaffold hopping has been successfully employed to discover new core structures that mimic the essential pharmacophoric features of the parent molecule. For instance, the indole core has been replaced with an indazole framework to develop dual inhibitors of MCL-1 and BCL-2, starting from an indole-based lead that was selective for MCL-1. rsc.org

Bioisosteric replacement, a more conservative approach, involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. nih.gov This strategy is frequently used to modulate a compound's potency, selectivity, or metabolic stability. In the realm of indole acetic acid derivatives, bioisosteric replacements have been explored for various parts of the molecule. For example, the carboxylic acid moiety of indomethacin, a well-known indole-3-acetic acid derivative, has been replaced with hydroxylated azoles to create selective inhibitors of aldo-keto reductase 1C3 (AKR1C3) with reduced off-target effects on cyclooxygenase (COX) enzymes. nih.gov

The following table illustrates potential scaffold hopping and bioisosteric replacement strategies for the this compound core, based on successful examples from related indole-containing compounds.

Table 1: Scaffold Hopping and Bioisosteric Replacement Strategies

| Original Moiety | Replacement Strategy | Example Replacement(s) | Potential Outcome |

|---|---|---|---|

| Indole Core | Scaffold Hopping | Indazole, Benzimidazole | Altered selectivity, Novel intellectual property |

| Phenyl Group at C2 | Bioisosteric Replacement | Thiophene, Pyridine, Naphthyl | Modified target interaction, Improved solubility |

| Acetic Acid Side Chain | Bioisosteric Replacement | Tetrazole, Hydroxamic acid, Acylsulfonamide | Enhanced metabolic stability, Altered acidity and binding interactions |

| Indole NH | Bioisosteric Replacement | N-alkylation (e.g., Methyl, Benzyl) | Modified pharmacokinetic properties, Altered hydrogen bonding capacity |

Systematic optimization of 2-arylindole derivatives has demonstrated that modifications at various positions can significantly impact biological activity. For instance, in a series of 2-arylindoles designed as inhibitors of nitric oxide synthase and NFκB, substitutions on the 2-phenyl ring and modifications at the 3-position of the indole led to compounds with enhanced potency. nih.govrsc.org Specifically, a 3-carboxaldehyde oxime derivative of 2-phenylindole showed a marked increase in inhibitory activity against nitrite (B80452) production and NFκB. nih.govrsc.org

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. acs.org This approach begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. youtube.com The binding modes of these fragments are then characterized, often using biophysical techniques like X-ray crystallography, and subsequently optimized into more potent leads through fragment linking, growing, or merging. acs.orgyoutube.com

The indole scaffold is well-suited for FBDD due to its modular nature and its presence in numerous bioactive molecules. The principles of FBDD have been successfully applied to discover inhibitors for various targets using indole-based fragments. A notable example is the discovery of indole inhibitors of matrix metalloproteinase-13 (MMP-13), a key enzyme in the degradation of cartilage in arthritis. nih.gov Through virtual screening and subsequent optimization guided by X-ray crystallography, an indole-based fragment was elaborated into a potent and selective MMP-13 inhibitor. nih.gov

The process of fragment-based hit discovery can be conceptualized as a denoising problem, where significant pharmacophore distributions from a collection of weakly binding fragments are identified. biorxiv.org This information can then be used to computationally screen for larger molecules that recapitulate these key interactions, accelerating the discovery of more potent compounds. biorxiv.org

The following table outlines a hypothetical FBDD approach for a target of interest, utilizing fragments related to the this compound structure.

Table 2: Hypothetical Fragment-Based Approach

| Fragment | Target Interaction | Optimization Strategy | Potential Lead Compound |

|---|---|---|---|

| 2-Phenylindole | Binds in a hydrophobic pocket | Fragment Growing: Add an acetic acid moiety to the 5-position | This compound derivative |

| 5-Carboxymethylindole | Interacts with a polar region of the active site | Fragment Linking: Connect to a phenyl-containing fragment that binds in an adjacent pocket | Diaryl-substituted indole acetic acid |

| Phenylacetic acid | Occupies a specific sub-pocket | Fragment Merging: Combine with an indole fragment that binds nearby | A novel indole-phenylacetic acid hybrid |

The application of these rational design principles continues to drive the discovery of novel indole derivatives with significant therapeutic potential. By combining computational methods with synthetic chemistry and biological evaluation, researchers can efficiently navigate the vast chemical space and identify promising new drug candidates.

Mechanisms of Cellular Modulation and Receptor Interactions

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses. nih.gov In its inactive state, AhR resides in the cytoplasm; upon ligand binding, it translocates to the nucleus and orchestrates the transcription of various genes. ncl.ac.uk Indole derivatives, including indole acetic acid, are recognized as ligands for the AhR. nih.govnih.gov The activation of the AhR signaling pathway is essential for maintaining intestinal homeostasis and can influence the balance between inflammatory and regulatory T cells. nih.govplos.orgscienceopen.com

Research has shown that indole acetic acid can improve gut motility by activating the AhR signaling pathway. nih.gov This activation can lead to the production of immunomodulatory cytokines such as IL-22 and IL-10, which support intestinal barrier function and promote immune tolerance. nih.govplos.org The immunomodulatory properties of various indole-containing compounds have been noted, with some exhibiting the ability to limit cytokine-mediated inflammatory events. nih.govnih.govmdpi.com For instance, certain indole derivatives have been observed to have a stimulatory effect on the pro-inflammatory cytokine IL-1β while selectively inhibiting T-cell proliferation. researchgate.net The interaction between AhR and other signaling pathways, such as NF-κB, can steer dendritic cells towards an anti-inflammatory phenotype. ncl.ac.uk

Cholinesterases: The inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy for conditions like Alzheimer's disease, as it increases the availability of acetylcholine (B1216132) in the synaptic cleft. researchgate.netmdpi.com Various heterocyclic compounds, including those with an indole scaffold, have been investigated as cholinesterase inhibitors. researchgate.netmdpi.com Studies on different indole-based derivatives have demonstrated a range of inhibitory activities against both AChE and BuChE. nih.govnih.govmdpi.com The potency of these inhibitors can be influenced by the specific substitutions on the indole ring. mdpi.com

Ectonucleotidases: Ectonucleotidases, such as ecto-5'-nucleotidase (CD73) and ectonucleoside triphosphate diphosphohydrolases (NTPDases), are cell surface enzymes that hydrolyze extracellular nucleotides, leading to the production of adenosine (B11128). nih.govnih.gov In the context of cancer, elevated adenosine levels can promote tumor growth and immune evasion. doc.govresearchgate.net Consequently, inhibitors of these enzymes are being explored as potential cancer therapeutics. doc.govresearchgate.net Substituted indole acetic acid sulfonate derivatives have been identified as potent, non-nucleotide-based inhibitors of several human ectonucleotidases, including h-ENPP1, h-ENPP3, h-e5'NT, and h-TNAP. nih.govdoc.gov Kinetic studies have revealed that these compounds can act as competitive, un-competitive, or non-competitive inhibitors of these enzymes. nih.gov

Histone Deacetylases (HDACs): Histone deacetylases are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. nih.gov Aberrant HDAC activity is often observed in cancer, making them a target for chemotherapy. nih.gov The development of HDAC inhibitors has become a significant area of research, with several compounds approved for cancer treatment. nih.gov Research into novel HDAC inhibitors has included the synthesis of various heterocyclic compounds, with some demonstrating inhibitory activity against specific HDAC subtypes. nih.govresearchgate.net

Lysine-Specific Demethylase 1 (LSD1): Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a histone demethylase that removes methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9). nih.gov LSD1 is implicated in several malignancies, and its inhibition can suppress the growth of cancer cells. nih.govnih.gov The indole ring is a key scaffold in the development of LSD1 inhibitors. mdpi.com Various indole-containing compounds have been synthesized and shown to possess inhibitory activity against LSD1, with some acting as irreversible inhibitors. nih.govmdpi.com These inhibitors can modulate histone methylation in cancer cells and reduce their proliferation rate. researchgate.net

| Enzyme Target | Compound Class | Observed Effect |

| Cholinesterases | Indole derivatives | Inhibition of AChE and BuChE researchgate.netmdpi.comnih.govnih.govmdpi.com |

| Ectonucleotidases | Indole acetic acid sulfonates | Potent inhibition of h-ENPP1, h-ENPP3, h-e5'NT, h-TNAP nih.govdoc.gov |

| Histone Deacetylases | Heterocyclic compounds | Inhibition of HDAC activity nih.govresearchgate.net |

| Lysine-Specific Demethylase 1 | Indole-5-yl-cyclopropane amines | Potent and irreversible inhibition of LSD1 nih.govmdpi.com |

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and survival. nih.gov Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. nih.gov The modulation of EGFR activity can occur through various mechanisms, including phosphorylation, receptor internalization, and transcriptional activation. nih.govnih.gov Research into indole-based compounds has identified certain derivatives that can act as inhibitors of EGFR. For example, specific indole-aminoquinazoline hybrids have demonstrated significant inhibitory activity against EGFR, suggesting that the indole scaffold can be effectively utilized to target this class of receptors. researchgate.net

Molecular Mechanisms of Anti-proliferative and Cytotoxic Effects in Cellular Models

The induction of apoptosis, or programmed cell death, and the arrest of the cell cycle are key mechanisms by which anti-cancer agents exert their effects. Acetic acid itself has been shown to induce an apoptotic-like cell death process in yeast models, which involves mitochondrial pathways and the release of cytochrome c. nih.govfrontiersin.org

Numerous studies have demonstrated that indole derivatives can effectively induce both apoptosis and cell cycle arrest in cancer cells. For instance, certain 2-(thiophen-2-yl)-1H-indole derivatives have been shown to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov Similarly, other indole-based compounds have been found to arrest the cell cycle of colorectal cancer cells at the G2/M phase. mdpi.com This cell cycle arrest is often a precursor to apoptosis. frontiersin.orgmdpi.com The molecular mechanisms underlying these effects can involve the modulation of various signaling pathways that control cell division and survival.

Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division, particularly the formation of the mitotic spindle. mdpi.com Disruption of tubulin polymerization is a well-established strategy in cancer chemotherapy. mdpi.comsemanticscholar.org

Arylthioindole derivatives and other molecules containing the 2-phenyl-1H-indole scaffold are known to be potent inhibitors of tubulin polymerization. nih.gov These compounds often bind to the colchicine (B1669291) site on β-tubulin, thereby preventing the assembly of microtubules. nih.govnih.gov This disruption of microtubule dynamics leads to a stable arrest of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis. nih.gov The inhibitory concentration (IC50) for tubulin assembly and cancer cell growth for some of these indole derivatives is in the nanomolar to low micromolar range, highlighting their potency as anti-cancer agents. mdpi.comnih.gov

| Compound Class | Cell Line | IC50 (Tubulin Polymerization) | IC50 (Cell Growth) |

| Arylthioindole (ATI) 3 | MCF-7 | 3.3 µM | 52 nM nih.gov |

| 2-phenyl-1H-indole derivative 33 | HeLa | Not specified | 20-50 nM (for G2/M arrest) nih.gov |

| 2-phenyl-1H-indole derivative 44 | HeLa | Not specified | 20-50 nM (for G2/M arrest) nih.gov |

| OXi8006 | Various human cancer cell lines | < 5 µM | Not specified nih.gov |

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Modulation

The generation of reactive oxygen species (ROS) is a critical aspect of cellular signaling and pathophysiology. While direct studies on this compound are limited, research on structurally related indole-3-acetic acid (IAA) derivatives provides valuable insights. The metabolic activation of IAA derivatives by peroxidases can lead to the formation of radicals with prooxidant activities. nih.gov

In certain experimental models, the effectiveness of IAA analogues in catalyzing the cooxidation of molecules like ascorbate, NADH, and glutathione (B108866) (GSH) is linked to their ease of oxidation. nih.gov For instance, the prooxidant activity, including the induction of lipid peroxidation and ROS formation in hepatocytes, can vary depending on the specific chemical substitutions on the indole ring and the pH of the environment. nih.gov At a pH of 6.0, indole-3-acetic acid (IAA) itself has been shown to be more effective at catalyzing lipid peroxidation compared to some of its methylated and methoxylated derivatives. nih.gov This suggests that the specific structure of this compound could influence its potential to either generate or scavenge ROS, thereby modulating oxidative stress.

Anti-inflammatory and Antioxidant Mechanistic Pathways in In Vitro Systems

Heme Oxygenase-1 (HO-1) Induction and Free Radical Scavenging

Heme Oxygenase-1 (HO-1) is a critical enzyme in the cellular defense against oxidative stress and inflammation. Studies on indole-3-acetic acid (IAA) have demonstrated its ability to up-regulate HO-1 in a dose-dependent manner in macrophage cell lines under both normal and lipopolysaccharide (LPS)-stimulated conditions. nih.govmdpi.com This induction of HO-1 is a key component of the anti-inflammatory effects of IAA. nih.gov The protective role of IAA against oxidative stress caused by drought in soybean plants has also been linked to the induction of heme oxygenase. nih.gov

Furthermore, various indole derivatives have been investigated for their free radical scavenging capabilities. Pineal indoles, including 5-methoxyindole-3-acetic acid and 5-hydroxyindole-3-acetic acid, have been shown to potently suppress superoxide (B77818) radical formation. nih.gov The antioxidant activity of indole derivatives is often attributed to their ability to donate a hydrogen atom, a property influenced by the substituents on the indole ring. nih.gov While direct data on this compound is not available, its indole scaffold suggests a potential for free radical scavenging activity.

Modulation of Pro-inflammatory Mediators (e.g., IL-1β, IL-6, MCP-1)

The inflammatory response is mediated by a variety of signaling molecules, including pro-inflammatory cytokines. Research on indole-3-acetic acid (IAA) has shown its capacity to significantly ameliorate the lipopolysaccharide (LPS)-induced expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in RAW264.7 macrophages. mdpi.comnih.gov This anti-inflammatory activity is, at least in part, dependent on the induction of Heme Oxygenase-1. nih.gov Specifically, treatment with IAA was found to attenuate the LPS-induced increase in mRNA levels of IL-1β and IL-6. mdpi.com An indole derivative, NC009-1, has also been shown to reduce the production of IL-1β, IL-6, and TNF-α in a cellular model of Parkinson's disease. mdpi.com These findings suggest that this compound may also possess the ability to modulate the expression of key pro-inflammatory mediators.

Table 1: Effect of Indole-3-Acetic Acid (IAA) on Pro-inflammatory Cytokine Expression in LPS-stimulated RAW264.7 Macrophages

| Cytokine | Treatment | Result | Reference |

|---|---|---|---|

| IL-1β | IAA (500 and 1000 μM) | Significantly attenuated LPS-induced mRNA increase | mdpi.com |

| IL-6 | IAA (500 and 1000 μM) | Significantly attenuated LPS-induced mRNA increase | mdpi.com |

| MCP-1 | IAA (1000 μM) | Inhibited LPS-induced elevation in mRNA | mdpi.com |

Antimicrobial Action and Resistance Mechanism Studies

Antibacterial Activity Against Specific Pathogens (e.g., Pseudomonas syringae, Xanthomonas oryzae)

While there is a lack of specific studies on the antibacterial activity of this compound against Pseudomonas syringae, research on other indole derivatives has shown varied antimicrobial properties. researchgate.net

Regarding Xanthomonas oryzae, the causative agent of bacterial leaf blight in rice, various compounds have been tested for their inhibitory effects. researchgate.netmdpi.com For instance, novel myricetin (B1677590) derivatives containing a sulfonamide moiety have demonstrated significant antibacterial activities against this pathogen. nih.gov Although direct testing of this compound has not been reported, the broad antibacterial potential of indole-based compounds suggests it could be a candidate for such investigations.

Antifungal and Antiviral Activity Investigations

The indole nucleus is a common scaffold in compounds exhibiting a wide range of biological activities, including antifungal and antiviral effects. Several studies have explored the synthesis and evaluation of indole derivatives for these properties.

In terms of antifungal activity, various 3-substituted-2-oxindole derivatives have shown moderate to good antioxidant and, by extension, potential antifungal properties. nih.gov Additionally, a study on 3-indolyl-3-hydroxy oxindole (B195798) derivatives demonstrated that many of these compounds exhibited moderate to excellent antifungal activities against five different plant pathogenic fungi. nih.gov Specifically, certain derivatives with halogen substitutions showed remarkable and broad-spectrum antifungal activities. nih.gov

Regarding antiviral activity, a number of indole-2-carboxylate (B1230498) derivatives have been synthesized and shown to possess potent broad-spectrum antiviral activity against both DNA and RNA viruses. nih.gov For example, specific derivatives displayed significant inhibitory activity against influenza A and Coxsackie B3 virus. nih.gov Another study highlighted an indole-3-carboxylic acid derivative with a reliable antiviral effect against SARS-CoV-2 in vitro. actanaturae.ruactanaturae.ru These findings underscore the potential of the indole framework, as present in this compound, to serve as a basis for the development of new antifungal and antiviral agents.

Mechanisms of Action Against Microbial Targets

The antimicrobial potential of indole derivatives, including those structurally related to this compound, has been a subject of scientific inquiry. Research into 2-phenylindole analogues has demonstrated a range of inhibitory activities against various microbial strains. mdpi.com Studies on a variety of 2-phenyl-1H-indoles and related benzimidazoles have shown that these compounds can exhibit significant antibacterial effects. researchgate.netijpsonline.com For instance, certain derivatives have been found to be more effective against Gram-negative bacteria, such as Pseudomonas sp. and Enterobacter sp., compared to Gram-positive bacteria like Bacillus sp. researchgate.netijpsonline.com

The precise mechanisms underpinning these antimicrobial actions are multifaceted and can be influenced by the specific substitutions on the indole ring. mdpi.com One proposed mechanism involves the disruption of the microbial cell membrane's integrity, leading to the leakage of essential intracellular components and subsequent cell death. Another potential mode of action is the inhibition of crucial microbial enzymes or interference with protein synthesis. Furthermore, the structural characteristics of these compounds, such as the presence of electron-donating or withdrawing groups, can significantly influence their antimicrobial potency. researchgate.netijpsonline.com For example, research has indicated that substitutions like halogens on the phenyl ring can enhance antibacterial activity. mdpi.com The development of novel 2-phenylindole derivatives continues to be an active area of research, with some compounds showing efficacy against multidrug-resistant clinical isolates. mdpi.comafricaresearchconnects.com

Role in Plant Physiology and Phytochemistry Research

The compound this compound belongs to a class of molecules known as synthetic auxins due to its structural resemblance to the primary native plant auxin, indole-3-acetic acid (IAA). unl.edu Synthetic auxins are known to mimic the physiological effects of IAA, acting as plant growth regulators. unl.edupressbooks.pub At low concentrations, these compounds can stimulate plant growth processes such as cell elongation, while at higher concentrations, they often exhibit phytotoxic effects, which is the basis for their use as herbicides. unl.edupressbooks.pubnih.gov

The mechanism of action for auxin mimics involves their interaction with the plant's natural auxin signaling pathway. nih.gov These synthetic compounds are recognized by auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins. nih.govnih.gov This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins, which in turn unleashes Auxin Response Factors (ARFs) to modulate the expression of auxin-responsive genes. nih.govnih.gov This cascade of events ultimately leads to physiological responses such as cell wall loosening and elongation, which are characteristic effects of auxins. ucanr.edu The persistence and stability of synthetic auxins in plant tissues are often greater than that of endogenous IAA, contributing to their potent biological activity. nih.gov

Many microorganisms, particularly those associated with the plant rhizosphere, are capable of synthesizing indole-3-acetic acid (IAA). nih.govoup.com This microbial IAA can play a significant role in plant-microbe interactions, ranging from phytostimulation to pathogenesis. oup.com Microbial IAA biosynthesis can occur through several pathways, which are broadly classified as tryptophan-dependent and tryptophan-independent. nih.gov

The tryptophan-dependent pathways are more common and have been extensively studied. nih.gov These include the indole-3-pyruvic acid (IPyA) pathway, the indole-3-acetamide (B105759) (IAM) pathway, the tryptamine (B22526) (TAM) pathway, and the indole-3-acetonitrile (B3204565) (IAN) pathway. nih.gov The IPyA and IAM pathways are considered the most prevalent in bacteria. oup.comnih.gov In the IPyA pathway, tryptophan is converted to IPyA and then to indole-3-acetaldehyde, which is finally oxidized to IAA. nih.gov The IAM pathway involves a two-step conversion of tryptophan to indole-3-acetamide and then to IAA. oup.com A single bacterial strain may possess more than one of these pathways. nih.gov The production of IAA by these microorganisms can significantly influence plant growth and development. nih.gov

The role of auxin, and by extension its synthetic mimics, in plant immunity is complex and multifaceted. nih.govfrontiersin.org Auxin signaling pathways are intricately linked with those of key plant defense hormones, such as salicylic (B10762653) acid (SA) and jasmonic acid (JA). nih.govfrontiersin.org The outcome of this hormonal crosstalk, whether it leads to enhanced resistance or increased susceptibility, often depends on the type of pathogen and the specific nature of the plant-pathogen interaction. nih.gov

In some cases, elevated auxin levels can suppress plant defense responses, potentially making the plant more vulnerable to certain biotrophic pathogens. frontiersin.org This may be due to antagonistic interactions between the auxin and SA signaling pathways. frontiersin.org Conversely, against some necrotrophic pathogens and certain viruses, activation of auxin signaling can enhance plant resistance, possibly through the activation of JA-dependent defenses and the accumulation of reactive oxygen species (ROS). nih.gov Indole compounds can also stimulate the plant's immune system against both biotic and abiotic stressors by influencing the activity of defense-related enzymes. nih.govfrontiersin.org The ability of synthetic auxins to modulate these responses makes them valuable tools for research into the intricate network of plant defense signaling. frontiersin.org

Metabolic Pathways and Biomarker Research Potential

The indole structure of this compound positions it within the broader context of tryptophan metabolism, a critical pathway influenced by both the host and the gut microbiome. nih.govconsensus.app Tryptophan, an essential amino acid obtained from the diet, is metabolized through several routes, including the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole pathway, which is primarily driven by gut bacteria. nih.govnih.gov

The gut microbiota can convert tryptophan into a variety of indole derivatives, such as indole, indole-3-acetic acid (IAA), and indole-3-propionic acid (IPA). nih.govresearchgate.net These microbial metabolites are not inert; they act as signaling molecules that can influence host physiology in numerous ways. frontiersin.org For example, they are known to interact with aryl hydrocarbon receptors (AhR) and pregnane (B1235032) X receptors (PXR), which play crucial roles in regulating gut barrier function, immune homeostasis, and inflammation. frontiersin.orgnih.gov Given its structure, it is conceivable that this compound could interact with or modulate the enzymes and pathways involved in microbial tryptophan metabolism. This potential for interaction makes such compounds interesting candidates for biomarker research, where their presence or the levels of their metabolites could reflect specific activities or states of the gut microbiome. nih.govmdpi.com

Investigation of this compound as a Metabolomic Biomarker Remains Unexplored

Extensive research into the existing scientific literature reveals a significant gap in the investigation of This compound as a metabolomic biomarker for specific biological states. At present, there are no publicly available research findings, data, or detailed studies that focus on the underlying molecular mechanisms of this compound in the context of biomarker discovery.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for identifying biomarkers indicative of health, disease, or response to treatment. Biomarkers are measurable indicators of a biological state or condition. While the broader class of indole-containing compounds has been a subject of interest in various biological and pharmacological studies, the specific role of this compound as a potential biomarker has not been elucidated in published research.

Consequently, information regarding research models used to investigate its biomarker potential, detailed findings from such studies, and corresponding data tables are not available. The scientific community has yet to explore how fluctuations in the levels of this particular compound may correlate with specific physiological or pathological conditions.

Further research is necessary to determine if this compound holds any promise as a metabolomic biomarker and to understand the molecular pathways it may be involved in. Until such studies are conducted and their findings published, the potential of this compound in the field of biomarker research remains unknown.

Computational and Theoretical Approaches in Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is crucial for understanding the structural basis of ligand-target interactions and is frequently used in drug design to screen for potential therapeutic agents.

The process involves placing the ligand into the binding site of the target protein and evaluating the binding affinity using a scoring function, which calculates a score representing the Gibbs free energy of binding (ΔG). A lower, more negative score typically indicates a more stable and favorable interaction. Key interactions that stabilize the ligand-receptor complex include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

While docking studies for 2-(2-Phenyl-1H-indol-5-yl)acetic acid are not specifically reported, research on analogous 2-phenyl indole (B1671886) derivatives highlights their potential to interact with various biological targets. For instance, derivatives have been docked against enzymes like cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR) kinase to explore their anti-inflammatory and anticancer potential. ijpsjournal.com In such studies, the 2-phenylindole (B188600) scaffold commonly fits into hydrophobic pockets of the active site, while substituents can form specific hydrogen bonds with key amino acid residues. For example, a study on 2-phenyl indole derivatives designed as anticancer agents showed strong binding affinity towards EGFR Kinase, with binding energies as favorable as -7 kcal/mol. ijpsjournal.com

Table 1: Illustrative Molecular Docking Data for 2-Phenyl Indole Analogs

| Compound Class | Target Protein | Key Interacting Residues (Example) | Binding Energy (kcal/mol) (Example) | Potential Application |

|---|---|---|---|---|

| 2-Phenyl Indole Derivative | EGFR Kinase (PDB: 3POZ) | Not specified | -7.0 | Anticancer |

| 2-Phenyl Indole Derivative | COX-2 | Tyr385, Arg120 | -8.5 to -9.5 | Anti-inflammatory |

| Indole Acetic Acid Sulfonate | h-ENPP1 | Lys255, Asn277, Tyr340 | Not specified (IC50 = 0.32 µM) | Anticancer |

Note: This table is illustrative and compiled from findings on various 2-phenyl indole and indole acetic acid derivatives to demonstrate the type of data generated from molecular docking studies. ijpsjournal.comrsc.org

Network Pharmacology Analysis for Multi-Target Modulations

Network pharmacology is an emerging discipline that aims to understand drug action and disease mechanisms from a holistic, network-based perspective. Instead of the traditional "one-drug, one-target" model, it acknowledges that many drugs exert their effects by modulating multiple targets simultaneously. This approach is particularly valuable for analyzing the mechanisms of complex diseases and the therapeutic actions of compounds with multifaceted activities.

A typical network pharmacology workflow involves:

Identifying Potential Targets: Predicting the biological targets of a compound using databases and computational algorithms that correlate chemical structure with protein binding.

Constructing Networks: Building and analyzing interaction networks, such as "compound-target" and "target-disease" networks, to visualize the complex relationships.

Functional Enrichment Analysis: Using bioinformatics tools to perform pathway and Gene Ontology (GO) enrichment analysis on the identified targets. This step helps to elucidate the biological processes and signaling pathways (e.g., TNF signaling, IL-17 signaling) that are most significantly affected by the compound. researchgate.net

Although a specific network pharmacology analysis for this compound has not been published, this methodology could be applied to predict its multi-target profile. Given the known biological activities of the indole and phenylacetic acid scaffolds, such an analysis could reveal its potential involvement in pathways related to inflammation, cancer, and neuro-regulation, thereby uncovering new therapeutic possibilities.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules and their complexes over time. While molecular docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view, allowing for the assessment of the stability of the ligand-protein complex in a simulated physiological environment.

In a typical MD simulation, the docked complex is placed in a solvent box (usually water) with ions to mimic cellular conditions. The forces between atoms are calculated, and Newton's laws of motion are applied to predict their movements over a specific period, often nanoseconds to microseconds. Key analyses from MD simulations include:

Root-Mean-Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time. A stable RMSD indicates that the complex has reached equilibrium. espublisher.com

Root-Mean-Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein, such as specific amino acid residues in the binding site.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and receptor, which is crucial for binding stability.

For a compound like this compound, MD simulations would be a critical step after docking to validate the predicted binding mode. It would confirm whether the key interactions are maintained over time and analyze the conformational flexibility of the acetic acid side chain within the binding pocket, which can be crucial for its activity. nih.govbohrium.com

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of a molecule from first principles. These methods provide fundamental insights into molecular geometry, reactivity, and spectroscopic properties.

Key electronic properties calculated using these methods include:

Optimized Molecular Geometry: Predicting the most stable 3D arrangement of atoms, including bond lengths and angles. tandfonline.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. tandfonline.com

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding and predicting intermolecular interactions, including hydrogen bonding. tandfonline.com

Natural Bond Orbital (NBO) Analysis: Investigates charge transfer and conjugative interactions within the molecule, providing insights into its electronic stability. researchgate.net

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization in Mechanistic Studies (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental in the structural elucidation and mechanistic investigation of indole (B1671886) derivatives like "2-(2-Phenyl-1H-indol-5-yl)acetic acid". nih.govnih.gov Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly powerful tools in this regard.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound with high accuracy. copernicus.orgchemrxiv.org For "this compound," high-resolution mass spectrometry (HRMS) would confirm its molecular formula. mdpi.com In mechanistic studies, MS techniques, such as liquid chromatography-mass spectrometry (LC-MS), can be used to identify and quantify metabolites of the compound in biological systems, shedding light on its metabolic fate. chemrxiv.org Tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and analyze the resulting fragments, providing further structural information and aiding in the identification of unknown metabolites.

Table 1: Illustrative Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to aromatic protons of the phenyl and indole rings, a singlet for the methylene (B1212753) protons of the acetic acid group, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for the carbons of the phenyl and indole rings, the methylene carbon, and the carbonyl carbon of the acetic acid moiety. |

| HRMS (ESI) | m/z | An accurate mass measurement corresponding to the molecular formula C₁₆H₁₃NO₂. |

Cell-Based Assays for Functional Profiling (e.g., Cell Viability, Apoptosis, Enzyme Activity)

Cell-based assays are indispensable for evaluating the biological effects of "this compound" on cellular functions. ufag-laboratorien.chbenthamscience.com These assays provide crucial information on the compound's potential as a therapeutic agent.

Cell Viability Assays are used to determine the effect of the compound on cell proliferation and cytotoxicity. The MTT assay, for instance, measures the metabolic activity of cells, which is indicative of their viability. A decrease in cell viability upon treatment with "this compound" could suggest potential anticancer activity. nih.gov

Apoptosis Assays investigate whether the compound induces programmed cell death. promega.com Techniques such as flow cytometry using Annexin V/propidium iodide (PI) staining can distinguish between live, apoptotic, and necrotic cells. plos.org An increase in the apoptotic cell population would further support the potential of the compound as an anticancer agent. nih.gov Caspase activity assays can also be employed to measure the activation of caspases, which are key enzymes in the apoptotic pathway. promega.com

Enzyme Activity Assays are used to determine if "this compound" can modulate the activity of specific enzymes that are implicated in disease. researchgate.net For example, if the compound is hypothesized to target a particular kinase involved in a signaling pathway, an in vitro kinase assay could be performed to measure its inhibitory effect. acs.org

Table 2: Representative Data from Cell-Based Assays for this compound

| Assay Type | Cell Line | Parameter Measured | Illustrative Result |

| Cell Viability (MTT) | Cancer Cell Line | IC₅₀ (µM) | Concentration at which 50% of cell growth is inhibited. |

| Apoptosis (Annexin V/PI) | Cancer Cell Line | % Apoptotic Cells | Increase in the percentage of apoptotic cells compared to control. |

| Enzyme Activity | Purified Enzyme | IC₅₀ (µM) | Concentration at which 50% of enzyme activity is inhibited. |

Omics Technologies in Indole Metabolite Research (e.g., Metabolomics, Proteomics)

Omics technologies provide a global view of the molecular changes within a biological system in response to a stimulus, such as treatment with "this compound". nih.govmdpi.com

Metabolomics involves the comprehensive analysis of all metabolites in a biological sample. mdpi.comresearchgate.net By comparing the metabolic profiles of cells treated with "this compound" to untreated cells, it is possible to identify metabolic pathways that are perturbed by the compound. mdpi.comnih.gov This can provide valuable clues about its mechanism of action. unimi.it

Proteomics is the large-scale study of proteins, their structures, and their functions. mdpi.comnih.gov Using techniques like 2D gel electrophoresis or mass spectrometry-based proteomics, researchers can identify proteins whose expression levels are altered upon treatment with the compound. nih.gov This can help in identifying the molecular targets of the compound and the signaling pathways it affects. mdpi.com

Protein-Protein Interaction (PPI) Network Analysis

Protein-protein interactions (PPIs) are crucial for almost all cellular processes. ebi.ac.uknih.gov PPI network analysis is a computational approach used to understand the complex interplay of proteins within a cell. researchgate.netnih.gov If proteomics studies identify proteins that are affected by "this compound," PPI network analysis can be used to map the interactions of these proteins. benthamscience.com This can reveal key protein hubs and modules that are targeted by the compound, providing a systems-level understanding of its mechanism of action. researchgate.net

Gene Ontology (GO) and Pathway Enrichment Analyses (e.g., KEGG)

Gene Ontology (GO) and pathway enrichment analyses are bioinformatics tools used to interpret large sets of genes or proteins that are identified in omics studies. researchgate.netresearchgate.net

Gene Ontology (GO) analysis provides a framework for the functional annotation of genes and proteins. semanticscholar.org By performing GO enrichment analysis on the list of proteins affected by "this compound," researchers can identify the biological processes, molecular functions, and cellular components that are significantly associated with these proteins. nih.gov

KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway enrichment analysis helps to identify the biological pathways in which the affected proteins are involved. semanticscholar.orgkeggtools.org This can reveal, for example, that the compound primarily affects signaling pathways related to cell cycle control or apoptosis. researchgate.net

Table 3: Illustrative Output of GO and KEGG Pathway Enrichment Analysis

| Analysis Type | Category/Pathway | p-value |

| Gene Ontology | Biological Process: Apoptosis | < 0.05 |

| Molecular Function: Kinase binding | < 0.05 | |

| Cellular Component: Nucleus | < 0.05 | |

| KEGG Pathway | MAPK signaling pathway | < 0.05 |

| p53 signaling pathway | < 0.05 |

Crystallographic Studies for Structural Biology

Crystallography, particularly X-ray crystallography, is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. mdpi.com Obtaining a crystal structure of "this compound" would provide precise information about its bond lengths, bond angles, and conformation. researchgate.netnih.gov Furthermore, co-crystallizing the compound with its protein target would reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for its binding. This structural information is invaluable for understanding its mechanism of action and for the rational design of more potent and selective analogs in drug discovery efforts. mdpi.com

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Biological Targets for Indole (B1671886) Acetic Acid Derivatives

While the classical targets of indole compounds are well-documented, current research is venturing into uncharted territory to uncover new mechanisms of action and therapeutic applications. Scientists are moving beyond traditional receptors to explore a wider range of proteins and pathways where indole acetic acid derivatives can exert significant influence.

Recent studies have identified several promising, less-conventional targets. For instance, certain indole acetic acid sulfonate derivatives have been synthesized and evaluated as potent inhibitors of ectonucleotidases, such as ENPP1 and CD73. rsc.orgnih.gov These enzymes are implicated in cancer progression by producing adenosine (B11128) in the tumor microenvironment, which suppresses the immune response. By inhibiting these enzymes, these indole derivatives represent a novel strategy for cancer immunotherapy. rsc.orgresearchgate.net

Other research has focused on the development of indole derivatives as inhibitors of protein-protein interactions, which are crucial in many disease states. For example, novel indole scaffolds have been designed to target the Bcl-2/Mcl-1 proteins, which are key regulators of apoptosis (programmed cell death). mdpi.com Dual inhibitors of these proteins are sought after as potential anticancer agents that can overcome resistance to conventional therapies. mdpi.com Furthermore, indole-based compounds have been developed as inhibitors of tubulin polymerization, a mechanism similar to that of established anticancer drugs, and as inhibitors of hypoxia-inducible factor-1α (HIF-1α), a critical target in cancer therapy. mdpi.com The versatility of the indole scaffold allows it to interact with a wide array of biological targets, making it a valuable starting point for drug discovery. mdpi.com

Table 1: Novel Biological Targets for Indole Acetic Acid Derivatives

| Biological Target | Therapeutic Area | Mechanism of Action of Indole Derivative |

|---|---|---|

| Ectonucleotidases (e.g., ENPP1, CD73) | Cancer Immunotherapy | Inhibition of adenosine production in the tumor microenvironment. rsc.orgresearchgate.net |

| Bcl-2/Mcl-1 Proteins | Oncology | Dual inhibition to promote apoptosis in cancer cells. mdpi.com |

| Tubulin | Oncology | Inhibition of polymerization, leading to cell cycle arrest. mdpi.com |

| Hypoxia-Inducible Factor-1α (HIF-1α) | Oncology | Inhibition of a key transcription factor in tumor survival and angiogenesis. mdpi.com |

| Aryl Hydrocarbon Receptor (AhR) | Immunology, Gut Health | Modulation of immune responses and maintenance of gut barrier integrity. nih.govfrontiersin.org |

| Pregnane (B1235032) X Receptor (PXR) | Gut Health, Metabolism | Regulation of intestinal barrier function and drug metabolism. frontiersin.org |

Development of Advanced Synthetic Methodologies for Complex Indole Scaffolds

The synthesis of structurally diverse and complex indole derivatives is fundamental to exploring their full therapeutic potential. derpharmachemica.com Traditional methods for indole synthesis often have limitations, prompting chemists to develop more efficient, sustainable, and versatile synthetic strategies. cofc.eduresearchgate.net

Recent advancements have focused on methods like C-H activation, which allows for the direct functionalization of the indole core, avoiding the need for pre-functionalized starting materials. cofc.edu This approach is more atom-economical and can be used to introduce a variety of substituents onto the indole ring. Metal-catalyzed cross-coupling reactions, particularly those using palladium, rhodium, and copper, have become indispensable tools for constructing complex indole scaffolds. derpharmachemica.comnih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high precision and control. derpharmachemica.com

Furthermore, the fields of photocatalysis and electrocatalysis are providing new, green avenues for indole synthesis. cofc.eduresearchgate.net These methods use light or electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity. Organocatalysis, which uses small organic molecules as catalysts instead of metals, is another burgeoning area that offers a more sustainable approach to synthesizing chiral and complex indole derivatives. researchgate.net These advanced methodologies are not only expanding the chemical space of accessible indole compounds but are also facilitating the synthesis of natural products and their analogs with greater efficiency. derpharmachemica.comnih.gov

Table 2: Advanced Synthetic Methodologies for Indole Scaffolds

| Methodology | Description | Advantages |

|---|---|---|

| C-H Activation | Direct functionalization of C-H bonds on the indole ring. cofc.edu | High atom economy, reduced synthetic steps. |

| Metal-Catalyzed Cross-Coupling | Formation of C-C and C-heteroatom bonds using catalysts like palladium or rhodium. derpharmachemica.com | High efficiency, broad substrate scope, and functional group tolerance. |

| Photocatalysis | Use of light to initiate and drive chemical reactions. researchgate.net | Mild reaction conditions, sustainable energy source. |

| Electrocatalysis | Use of electricity to mediate redox reactions for bond formation. cofc.edu | Avoids stoichiometric chemical oxidants/reductants, high control. |

| Organocatalysis | Use of small, metal-free organic molecules as catalysts. researchgate.net | Environmentally friendly, enables asymmetric synthesis. |

Integration of Artificial Intelligence and Machine Learning in Indole Research

The convergence of artificial intelligence (AI) and medicinal chemistry is revolutionizing the drug discovery process for indole derivatives. mdpi.com AI and machine learning (ML) algorithms are being employed to accelerate various stages, from initial design to synthesis and biological evaluation. nih.govacs.org

Cross-Disciplinary Research on Indole Acetic Acid Derivatives in Agrochemistry and Environmental Science

The influence of indole acetic acid (IAA) and its derivatives extends far beyond medicine into the realms of agriculture and environmental science. wikipedia.org IAA is a primary plant hormone (auxin) that regulates nearly every aspect of plant growth and development, including cell division, elongation, and differentiation. ncert.nic.innih.gov This has led to the widespread use of natural and synthetic indole derivatives as plant growth regulators in agriculture and horticulture. frontiersin.orgpomais.com

Research in this area is focused on developing new indole-based compounds that can enhance crop yields, improve rooting of cuttings, and increase plant tolerance to various environmental stresses such as drought and salinity. frontiersin.orggoogle.com Scientists are designing novel IAA derivatives with improved stability and targeted action within the plant. google.com For example, new compounds are being evaluated for their ability to act as auxin mimics to be used as sustainable herbicides. nih.gov

Investigative Strategies for Modulating Host-Microbiome Interactions via Indole Derivatives

A groundbreaking area of research is the role of indole derivatives as key signaling molecules in the communication between the host and the gut microbiome. researchgate.netfau.de The gut microbiota can metabolize dietary tryptophan into a variety of indole compounds, including indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-aldehyde (IAld). frontiersin.org These microbial metabolites can then be absorbed by the host and exert profound effects on physiology, particularly on the immune system and gut barrier function. nih.govfrontiersin.org

Current investigative strategies are focused on understanding how these indole derivatives modulate host immunity. fau.de Many of these effects are mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor expressed in immune cells and intestinal epithelial cells. nih.govfrontiersin.org Activation of AhR by indole derivatives has been shown to maintain the integrity of the intestinal barrier, promote immune tolerance, and reduce inflammation. frontiersin.org

Table 3: Key Indole Derivatives in Host-Microbiome Interactions

| Indole Derivative | Primary Microbial Source | Key Host Target/Receptor | Reported Biological Effect |

|---|---|---|---|

| Indole-3-propionic acid (IPA) | Clostridium sporogenes | Pregnane X Receptor (PXR), Aryl Hydrocarbon Receptor (AhR) | Enhances intestinal barrier integrity, reduces inflammation. frontiersin.orgresearchgate.net |

| Indole-3-acetic acid (IAA) | Bacteroides, Lactobacillus | Aryl Hydrocarbon Receptor (AhR) | Modulates immune cell differentiation, alleviates colitis. frontiersin.orgresearchgate.net |

| Indole-3-aldehyde (IAld) | Lactobacillus species | Aryl Hydrocarbon Receptor (AhR) | Promotes IL-22 production, enhances gut defense. nih.gov |

| Indole-3-lactic acid (ILA) | Lactobacillus species | Not fully elucidated | Mitigates intestinal inflammation, promotes production of other indoles. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-Phenyl-1H-indol-5-yl)acetic acid with high purity?

- Methodological Answer : Synthesis typically involves coupling indole derivatives with phenylacetic acid precursors. A validated approach includes using palladium-catalyzed cross-coupling reactions to introduce the phenyl group at the indole’s 2-position. Post-synthetic purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures >97% purity, as confirmed by HPLC analysis . For analogs, modifications like introducing methyl or nitro groups at specific positions require controlled reaction conditions (e.g., low-temperature nitration) to avoid by-products .

Q. How can researchers determine the physicochemical properties (e.g., LogP, tPSA) of this compound?

- Methodological Answer : Computational tools like Molinspiration or ACD/Labs software calculate LogP (3.462) and topological polar surface area (tPSA: 53.09 Ų). Experimental validation involves reversed-phase HPLC for LogP determination using a C18 column and methanol/water gradients. Hydrogen-bonding capacity (2 donors, 2 acceptors) is confirmed via FT-IR spectroscopy, identifying O-H (carboxylic acid) and N-H (indole) stretches .

Q. What analytical techniques are critical for characterizing structural integrity and purity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (251.095 g/mol) and fragmentation patterns. Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) resolves aromatic protons (δ 7.2–7.8 ppm) and carboxylic acid protons (δ 12.1 ppm). Purity is assessed via HPLC (>97%) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design in vitro and in vivo studies to evaluate antitumor activity?

- Methodological Answer :

- In vitro : Use colorectal cancer cell lines (e.g., HCT116) for dose-response assays (0.1–100 µM). Measure IC₅₀ via MTT assays over 48–72 hours. Include controls for apoptosis (Annexin V/PI staining) and caspase-3 activation .

- In vivo : Administer orally (10–50 mg/kg/day) to immunodeficient mice (Balb/c-nu) bearing xenografts. Monitor tumor volume biweekly and perform pharmacokinetic profiling (plasma half-life, bioavailability) using LC-MS/MS .

Q. What strategies resolve contradictions in reported biological activities (e.g., varying receptor affinities)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH affecting ionization). Re-evaluate CRTh2 receptor binding using radioligand displacement assays (³H-PGD₂) under standardized pH (7.4) and temperature (37°C). Validate selectivity via counter-screening against related receptors (e.g., DP1, EP2) .

Q. How can molecular docking studies predict interactions with targets like CRTh2?

- Methodological Answer : Use Schrödinger Suite or AutoDock Vina to model the compound’s binding to CRTh2’s active site (PDB: 5XOV). Focus on key residues (Arg178, Tyr259) for hydrogen bonding and hydrophobic interactions with the indole-phenyl moiety. Validate predictions with mutagenesis studies (e.g., alanine scanning) .

Q. What are the challenges in optimizing oral bioavailability for this compound?

- Methodological Answer : Low solubility (LogP >3) limits absorption. Strategies include prodrug formation (e.g., ethyl ester derivatives) or nanoformulation (liposomes). Assess permeability using Caco-2 monolayers and P-glycoprotein inhibition. Pharmacokinetic studies in rats show improved bioavailability (44–55%) with micronized formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.